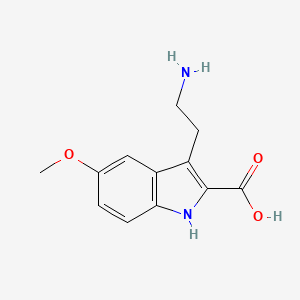

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid

CAS No.: 52648-13-2

Cat. No.: VC1980915

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52648-13-2 |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |

| Standard InChI Key | FBEQOUNJJYSFJU-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |

| Canonical SMILES | COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |

Introduction

Chemical Properties and Identification

Basic Chemical Data

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid belongs to the family of substituted indoles, a class of heterocyclic compounds with significant biochemical relevance. The compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, forming the indole core, with three key functional groups attached at specific positions .

The primary chemical identifiers and physical properties of the compound are summarized in Table 1:

These physical and chemical properties define the compound's behavior in various experimental conditions and influence its potential applications in research settings.

Structural Characteristics

Core Structure and Functional Groups

The molecular architecture of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid features several key structural elements that define its chemical behavior and potential biological interactions:

-

Indole Core: The foundation of this compound is the indole heterocycle, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole nucleus is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds including serotonin and melatonin .

-

Methoxy Group: Positioned at the 5-position of the indole ring, this electron-donating group influences the electronic distribution within the molecule, potentially affecting its binding characteristics with biological targets. The methoxy group also contributes to the compound's lipophilicity and hydrogen-bonding capabilities .

-

Carboxylic Acid Moiety: Located at the 2-position of the indole ring, this acidic functional group can participate in hydrogen bonding as both a donor and acceptor. The carboxylic acid has a pKa value typically in the range of 4-5 (based on similar indole-2-carboxylic acids), making it predominantly ionized at physiological pH .

-

Aminoethyl Side Chain: Attached at the 3-position of the indole ring, this basic functional group provides another site for hydrogen bonding and potential protonation under physiological conditions. The terminal amine can form ionic interactions with negatively charged groups in biological systems .

Structural Comparison with Related Compounds

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid shares structural similarities with several biologically relevant compounds:

Synthesis and Preparation

Reported Synthesis Method

The literature provides limited details on specific synthetic routes for 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid. One documented approach involves treatment with potassium hydroxide in ethanol under heating conditions for 6 hours, reportedly yielding the desired product with 100% efficiency . The reference cited for this synthesis is from the Journal of Medicinal Chemistry (1994, vol. 37, #25, p. 4307-4316).

Analytical Characterization

Crystallographic Data

Research on related compounds has revealed crystallographic information about indole-2-carboxylic acid derivatives. For example, 5-methoxy-1H-indole-2-carboxylic acid has been reported to exhibit polymorphism, with a crystalline structure characterized by:

-

Formation of cyclic dimers via double hydrogen bonds between carboxylic acid groups

-

Interactions between the NH groups of the indole rings and adjacent methoxy groups

-

C-H⋯O contacts influencing the spatial arrangement of molecules

Similar structural features might be anticipated in the crystalline form of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, though with additional complexity due to the aminoethyl side chain.

Future Research Directions

Synthetic Methodology Development

Given the limited detailed information on synthetic approaches for 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, future research could focus on:

-

Developing and optimizing efficient synthetic routes with high yields and purity

-

Exploring green chemistry approaches to minimize environmental impact

-

Investigating one-pot synthetic methods to streamline production

Biological Activity Assessment

The structural features of this compound suggest several potential avenues for biological investigation:

-

Evaluation of interactions with serotonin receptors and transporters, given its structural similarity to tryptamine derivatives

-

Assessment of potential activity as a precursor or metabolite in biochemical pathways

-

Investigation of structure-activity relationships through systematic modification of functional groups

Material Science Applications

The compound's functional groups suggest potential applications beyond biochemical research:

-

Exploration as a building block for supramolecular assemblies via hydrogen bonding networks

-

Investigation of metal-binding properties through the carboxylic acid and amine functionalities

-

Development of chemical sensors based on the compound's fluorescence properties (common in indole derivatives)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume